trans-2-Octenoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble in water; soluble in oils

Soluble (in ethanol)

Canonical SMILES

Isomeric SMILES

Potential Antimicrobial Activity:

Studies have investigated the potential antimicrobial properties of trans-2-octenoic acid against various microorganisms, including bacteria and fungi. Some research suggests that it may exhibit inhibitory effects on specific bacterial strains, such as Staphylococcus aureus and Escherichia coli [, ]. However, further research is needed to fully understand its mechanism of action and potential applications in antimicrobial development.

Precursor in Biodiesel Production:

Trans-2-octenoic acid can be used as a starting material for the production of biodiesel through a process known as transesterification. This process involves reacting the fatty acid with an alcohol, such as methanol, in the presence of a catalyst to produce fatty acid methyl esters (FAMEs), the primary component of biodiesel []. While trans-2-octenoic acid is not a common feedstock for biodiesel production, it holds potential as a renewable and sustainable source for producing biodiesel blends.

Role in Plant Defense Mechanisms:

Recent research suggests that trans-2-octenoic acid may play a role in the defense mechanisms of certain plants. Studies have shown that it can be induced in response to pathogen attack and may contribute to plant resistance against specific pathogens []. Further research is necessary to elucidate the exact role of trans-2-octenoic acid in plant defense and explore its potential as a biocontrol agent.

Potential Applications in Food Science:

Trans-2-octenoic acid is a naturally occurring flavor component found in various fruits and vegetables, including strawberries and cheese []. It contributes to the characteristic aroma and taste of these products. Understanding the role of trans-2-octenoic acid in flavor profiles could be beneficial for food scientists in developing new flavoring agents or improving the sensory qualities of food products.

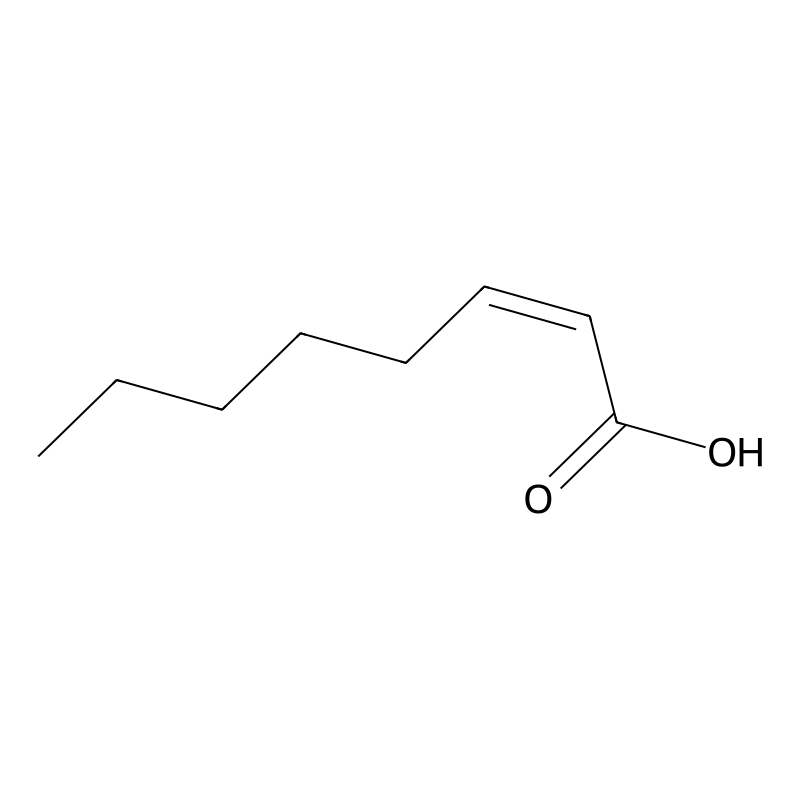

Trans-2-Octenoic acid, also known as (2E)-oct-2-enoic acid, is a medium-chain olefinic fatty acid with the molecular formula . It features a double bond located at the second carbon position, distinguishing it from its isomeric forms. This compound is characterized by its unique structural properties, which allow it to participate in various

- Hydrogenation: The double bond can be hydrogenated to yield octanoic acid, which is a saturated fatty acid. This reaction can be catalyzed by metals such as palladium or nickel under specific conditions.

- Esterification: Reacting with alcohols can lead to the formation of esters, which are commonly used in flavoring and fragrance industries.

- Oxidation: The compound can be oxidized to form various products, including aldehydes and carboxylic acids, depending on the reaction conditions .

Trans-2-Octenoic acid exhibits notable biological activities. It has been studied for its potential antimicrobial properties, showing effectiveness against various bacterial strains. Additionally, its role as a signaling molecule in certain metabolic pathways has garnered research interest. The compound's presence in certain food products may also contribute to flavor profiles and sensory attributes .

Several methods for synthesizing trans-2-Octenoic acid have been documented:

- Dobner Reaction: This method involves the reaction of hexaldehyde with a suitable catalyst to produce trans-2-Octenoic acid.

- Regulated Hydrogenation: Controlled hydrogenation of 2-octenoic acid can yield the trans isomer selectively.

- Fermentation Processes: Certain microbial fermentation processes can also produce trans-2-Octenoic acid as a byproduct, highlighting its potential in biotechnological applications .

Trans-2-Octenoic acid finds utility in various fields:

- Food Industry: It is used as a flavoring agent due to its pleasant aroma and taste.

- Cosmetic Industry: The compound is included in formulations for its emollient properties.

- Pharmaceuticals: Its antimicrobial properties make it a candidate for developing new therapeutic agents.

- Chemical Industry: It serves as an intermediate in the synthesis of other chemical compounds .

Research into the interaction of trans-2-Octenoic acid with biological systems has revealed insights into its metabolic pathways and potential effects on human health. Studies indicate that it may influence lipid metabolism and exhibit anti-inflammatory properties. Further investigations are ongoing to fully elucidate its mechanisms of action and therapeutic potential .

Trans-2-Octenoic acid shares structural similarities with other fatty acids but possesses unique characteristics that set it apart. Here are some similar compounds:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| Octanoic Acid | Saturated Fatty Acid | No double bonds; commonly found in coconut oil. |

| Cis-2-Octenoic Acid | Unsaturated Fatty Acid | Similar chain length but different double bond configuration (cis). |

| Hexanoic Acid | Shorter Chain Fatty Acid | Saturated; used in flavoring and fragrances. |

| Decanoic Acid | Longer Chain Fatty Acid | Saturated; found in various fats and oils. |

The primary distinction of trans-2-Octenoic acid lies in its specific double bond configuration (trans), which influences its reactivity and biological activity compared to other fatty acids .

Chemical Synthesis Methods

Olefination Reactions and Catalytic Hydrogenation

trans-2-Octenoic acid is synthesized via palladium-catalyzed olefination reactions. A study demonstrated that phenylacetic acid derivatives react with α,β-unsaturated carboxylic acids (e.g., 2-octenoic acid) in the presence of Pd(OAc)$$_2$$ and neocuproine ligands to yield branched olefinated products. The reaction proceeds through a radical pathway, as evidenced by diminished yields when radical quenchers like TEMPO are introduced.

Catalytic hydrogenation of 2-octynoic acid (an alkyne precursor) selectively produces trans-2-octenoic acid. Using Adams’ catalyst (PtO$$_2$$) or Pd/C under controlled conditions ensures syn-addition of hydrogen, preserving the trans configuration.

Industrial-Scale Production Techniques

Industrial synthesis employs gas-phase oxidation of high-purity octanol derived from Fischer-Tropsch or Ziegler processes. KremsChem’s advanced oxidation technology achieves >99.5% purity, avoiding palm-oil-based precursors for applications in flavors and fragrances. Key parameters include:

| Parameter | Value |

|---|---|

| Catalyst | Pd/C or PtO$$_2$$ |

| Temperature | 80–120°C |

| Pressure | 1–3 atm H$$_2$$ |

| Yield | 78–95% |

Biological Synthesis Pathways

The fungus Mucor sp. A-73 metabolizes trans-2-octenoic acid via reduction and phosphorylation. In phosphate buffer, the compound is converted to 3-hydroxyoctanoic acid, which reversibly forms 1-octanol and mono-octyl phosphate. This pathway highlights its role as an intermediate in microbial lipid metabolism.

Physical Description

Colourless liquid; Buttery, butterscotch aroma

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

Melting Point

UNII

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (88.64%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

1470-50-4

Use Classification

FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index